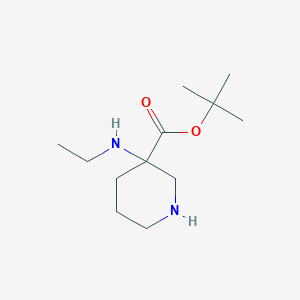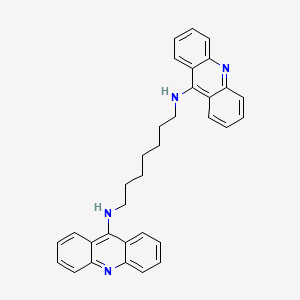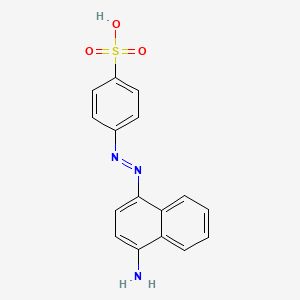
4-(4-Amino-1-naphthylazo)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-1-naphthylazo)benzenesulphonic acid is an organic compound with the molecular formula C16H13N3O3S. It is a derivative of benzenesulphonic acid and contains an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond. This compound is known for its vibrant color and is commonly used as a dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1-naphthylazo)benzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with benzenesulphonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-1-naphthylazo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: The primary products are aromatic amines.
Substitution: The products depend on the substituent introduced, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-(4-Amino-1-naphthylazo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: The compound is employed in staining procedures to visualize biological tissues and cells.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-1-naphthylazo)benzenesulphonic acid primarily involves its interaction with light. The azo group absorbs light in the visible spectrum, leading to the vibrant color of the compound. In biological systems, the compound can interact with proteins and nucleic acids, altering their structure and function. The sulfonic acid group enhances the solubility of the compound in water, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxy-1-naphthylazo)benzenesulphonic acid: This compound contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
4-(4-Methoxy-1-naphthylazo)benzenesulphonic acid: The presence of a methoxy group alters the compound’s reactivity and solubility.
4-(4-Aminophenylazo)benzenesulphonic acid: This compound has a phenyl group instead of a naphthyl group, resulting in different spectral properties.
Uniqueness
4-(4-Amino-1-naphthylazo)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, solubility in water, and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
3713-23-3 |
|---|---|
Formule moléculaire |
C16H13N3O3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13N3O3S/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)23(20,21)22/h1-10H,17H2,(H,20,21,22) |
Clé InChI |
OOXOSYJUYWJBFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
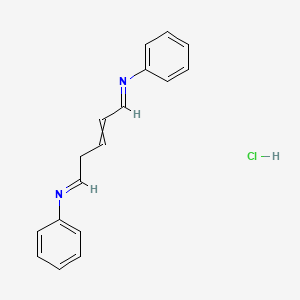
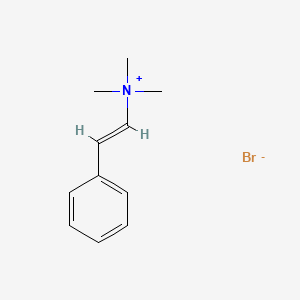
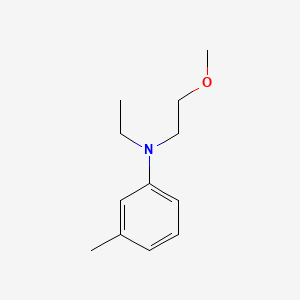
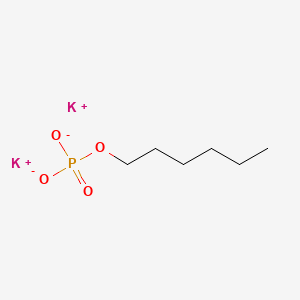
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
